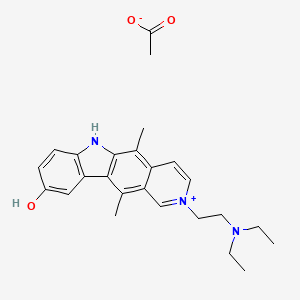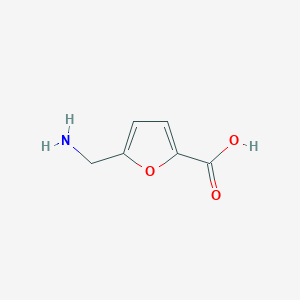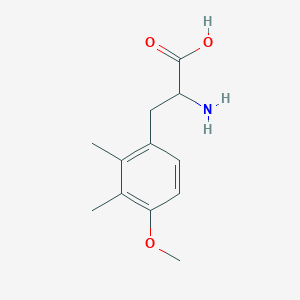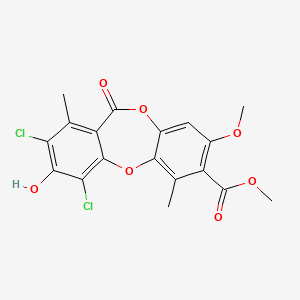![molecular formula C8H8N2O2 B1230370 6,7-Dihydropyrrolo[2,3-c]azepin-4,8(1H,5H)-dion CAS No. 72908-87-3](/img/structure/B1230370.png)
6,7-Dihydropyrrolo[2,3-c]azepin-4,8(1H,5H)-dion
Übersicht
Beschreibung
Aldisin, also known as 6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione, is a pyrrole heterocyclic alkaloid. It is characterized by a fused ring structure that includes both pyrrole and azepine rings. Aldisin and its derivatives have been isolated from marine sponges and have shown various biological activities, making them of significant interest in scientific research .
Wissenschaftliche Forschungsanwendungen
Aldisin and its derivatives have a wide range of scientific research applications :
Chemistry: Aldisin is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Aldisin has shown significant biological activities, including antiviral, insecticidal, and fungicidal properties.
Medicine: Aldisin exhibits potential as a cardiovascular drug due to its unique cardiotonic properties. It has positive inotropic effects without increasing heart rate.
Industry: Aldisin is used in the development of new agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
It’s known that azepine derivatives, to which aldisin belongs, have significant pharmacological and therapeutic implications .
Mode of Action
Azepine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Azepine derivatives are known to interact with various biochemical pathways, leading to their pharmacological effects .
Result of Action
Azepine derivatives are known to have significant pharmacological and therapeutic implications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aldisin can be synthesized starting from pyrrole as the initial raw material. The synthetic route involves the following steps :
Acylation: Pyrrole undergoes acylation to form 2-trichloroacetic pyrrole.
Reaction with Beta-Alanine Methyl Ester: The 2-trichloroacetic pyrrole reacts with beta-alanine methyl ester to generate N-(2-pyrroyl)-beta-alanine methyl ester.
Hydrolysis: The N-(2-pyrroyl)-beta-alanine methyl ester is hydrolyzed to obtain N-(2-pyrroyl)-beta-alanine.
Cyclization: Finally, N-(2-pyrroyl)-beta-alanine undergoes cyclization under the action of phosphorus oxychloride to form Aldisin.
Industrial Production Methods
The industrial production of Aldisin follows the same synthetic route but is optimized for large-scale production. The process involves using simple and inexpensive raw materials, mild reaction conditions, and achieving high purity and yield .
Analyse Chemischer Reaktionen
Aldisin undergoes various chemical reactions, including :
Oxidation: Aldisin can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Aldisin into its reduced forms.
Substitution: Aldisin can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Aldisin ist einzigartig unter den Pyrrol-heterocyclischen Alkaloiden aufgrund seiner spezifischen Ringstruktur und seiner biologischen Aktivitäten . Ähnliche Verbindungen umfassen:
1-Methylaldisin: Ein Derivat von Aldisin mit einer Methylgruppen-Substitution.
3-Bromaldisin: Ein Derivat von Aldisin mit einer Bromatom-Substitution.
Fuscain: Ein weiteres Pyrrol-heterocyclisches Alkaloid mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen strukturellen Merkmalen.
Die Einzigartigkeit von Aldisin liegt in der Kombination von Pyrrol- und Azepinringen, die zu seinen vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen.
Eigenschaften
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-6-2-4-10-8(12)7-5(6)1-3-9-7/h1,3,9H,2,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGLCCSVSGLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223211 | |
| Record name | Aldisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72908-87-3 | |
| Record name | 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72908-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072908873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aldisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALDISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDF8482E6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)
![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)

![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)


![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)



